molecular formula C7H13ClOSi B8328415 2-(Trimethylsilylmethyl)acryloyl chloride

2-(Trimethylsilylmethyl)acryloyl chloride

Cat. No. B8328415
M. Wt: 176.71 g/mol
InChI Key: VVKFWTMMUROBPW-UHFFFAOYSA-N
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Patent
US07192684B2

Procedure details

With stirring at 50° C., 60.0 g of oxalyl chloride was slowly added dropwise to a mixture of 69.8 g of 2-(trimethylsilylmethyl)acrylic acid obtained in Example 2 and 300 ml of toluene. Stirring was continued at the temperature. After gas evolution ceased, stirring was continued at 70° C. for 2 hours. After cooling, the product in toluene solution was directly used in the subsequent step.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
69.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C([Cl:4])=O.[CH3:7][Si:8]([CH2:11][C:12](=[CH2:16])[C:13](O)=[O:14])([CH3:10])[CH3:9]>C1(C)C=CC=CC=1>[CH3:7][Si:8]([CH2:11][C:12](=[CH2:16])[C:13]([Cl:4])=[O:14])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
69.8 g
Type
reactant
Smiles
C[Si](C)(C)CC(C(=O)O)=C
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
With stirring at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C[Si](C)(C)CC(C(=O)Cl)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.